REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].S(=O)(=O)(O)O.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14]O.O>ClCCl>[N+:1]([O-:4])([O:3][CH2:14][CH2:13][CH2:12][CH2:11][Br:10])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCO
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction medium was stirred at −5 to 5° C. over a period of 2-5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between −5° C. and 3° C
|
Type
|
EXTRACTION
|
Details
|
After decantation, the upper aqueous phase was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water
|
Type
|
ADDITION
|
Details
|
adjusted to pH=6-7 by addition of 27.65% sodium hydroxide
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane was distilled off under vacuum and crude 4-bromobutyl nitrate (12.7 g-64.1 mmol)
|
Type
|
CUSTOM
|
Details
|
was recovered in a yield of about 96%
|
Reaction Time |
3.5 (± 1.5) h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)(OCCCCBr)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |